1-ステアロイル-2-オレオイル-sn-グリセロ-3-ホスホコリン

概要

説明

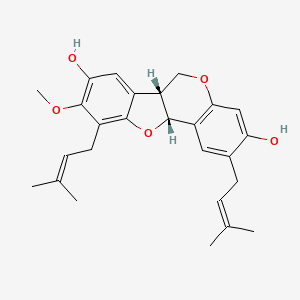

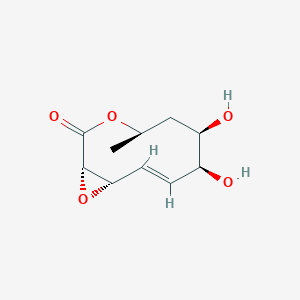

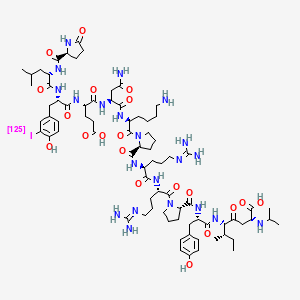

2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by its unique molecular structure, which includes one stearic acid chain and one oleic acid chain attached to a glycerophosphocholine backbone . This compound is significant in the study of membrane biophysics, as it provides a model for understanding the behavior of mixed-chain phospholipids within biological membranes .

科学的研究の応用

2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is widely used in scientific research, including:

Membrane Biophysics: It serves as a model for studying the behavior of mixed-chain phospholipids in biological membranes, including membrane fluidity, phase transitions, and lipid-lipid interactions.

Lipid Rafts: Research on lipid rafts and their role in protein distribution and signaling pathways often utilizes this compound.

Artificial Membranes: It is employed in constructing artificial lipid membranes to investigate fundamental aspects of lipid-protein interactions.

Drug Delivery: The compound is used in the development of liposomal drug delivery systems due to its biocompatibility and ability to form stable bilayers.

作用機序

2-オレオイル-1-ステアロイル-sn-グリセロ-3-ホスホコリンの作用機序は、脂質二分子層への組み込みによるものです。ここで、膜の流動性や相挙動などの膜特性に影響を与えます。 ステアリン酸鎖は飽和していて、オレイン酸鎖は一価不飽和であるため、膜の充填密度や厚さに変化が生じます . これは、膜タンパク質の分布と機能、およびシグナル伝達経路に影響を与え、細胞プロセスにおいて重要な役割を果たします .

類似の化合物:

1-ステアロイル-2-オレオイル-sn-グリセロ-3-ホスホコリン (SOPC): 構造は似ていますが、脂肪酸の位置異性体が異なります.

1-ステアロイル-2-リノレオイル-sn-グリセロ-3-ホスホコリン: オレイン酸鎖の代わりにリノール酸鎖が含まれています.

独自性: 2-オレオイル-1-ステアロイル-sn-グリセロ-3-ホスホコリンは、1つの飽和脂肪酸鎖と1つの一価不飽和脂肪酸鎖という特定の組み合わせにより、膜流動性や相挙動に関して独自の特徴を備えています . そのため、膜ダイナミクスと脂質-タンパク質相互作用の研究に特に役立ちます .

生化学分析

Biochemical Properties

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine is involved in several biochemical reactions. It interacts with enzymes such as phospholipase A2, which hydrolyzes the sn-2 acyl chain, generating lysophosphatidylcholine and free fatty acids . This interaction is essential for the remodeling of membrane phospholipids and the production of bioactive lipid mediators. Additionally, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine interacts with proteins such as apolipoproteins, which are involved in lipid transport and metabolism . These interactions are crucial for maintaining cellular lipid homeostasis and membrane integrity.

Cellular Effects

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in the regulation of cell growth, differentiation, and apoptosis . This compound also impacts gene expression by altering the transcriptional activity of nuclear receptors and transcription factors . Furthermore, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine plays a role in cellular metabolism by regulating the synthesis and degradation of other lipids, thereby influencing energy production and storage .

Molecular Mechanism

The molecular mechanism of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine involves its interactions with various biomolecules. It binds to membrane receptors and transporters, facilitating the uptake and distribution of lipids within cells . This compound also acts as a substrate for enzymes such as phospholipase D, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . These reactions are critical for the generation of second messengers involved in signal transduction pathways. Additionally, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine modulates the activity of enzymes involved in lipid metabolism, such as acyl-CoA synthetase and acyltransferases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine can change over time. This compound is relatively stable under physiological conditions, but it can undergo oxidation and hydrolysis, leading to the formation of lysophosphatidylcholine and free fatty acids . These degradation products can have distinct biological activities and may influence cellular functions differently. Long-term studies have shown that 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine can affect cellular processes such as membrane fluidity, signal transduction, and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and improve membrane fluidity, leading to beneficial effects on cellular functions . At high doses, 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine can induce cytotoxicity and apoptosis, particularly in cells with high metabolic activity . These toxic effects are often associated with the accumulation of lysophosphatidylcholine and free fatty acids, which can disrupt membrane integrity and cellular homeostasis.

準備方法

合成経路と反応条件: 2-オレオイル-1-ステアロイル-sn-グリセロ-3-ホスホコリンの合成は、通常、グリセロホスホコリンをステアリン酸とオレイン酸でエステル化することによって行われます。反応は、脂肪酸が正しい位置に結合されるよう、制御された条件下で行われます。このプロセスには以下が含まれます。

エステル化反応: グリセロホスホコリンは、ジシクロヘキシルカルボジイミド (DCC) や4-ジメチルアミノピリジン (DMAP) などの触媒の存在下で、ステアリン酸とオレイン酸と反応させます。

精製: 生成物は、薄層クロマトグラフィー (TLC) などの手法を用いて精製し、脂肪酸の高い位置異性体純度を実現します.

工業生産方法: 2-オレオイル-1-ステアロイル-sn-グリセロ-3-ホスホコリンの工業生産には、大規模なエステル化プロセスが用いられ、厳格な品質管理により、生成物の純度と一貫性を確保しています。 プロセスは、高収率と高効率を目指して最適化されており、多くの場合、反応条件を正確に制御する自動化システムが導入されています .

化学反応の分析

反応の種類: 2-オレオイル-1-ステアロイル-sn-グリセロ-3-ホスホコリンは、以下の化学反応を含む、様々な化学反応を起こします。

酸化: オレイン酸鎖は酸化反応を起こし、ハイドロパーオキサイドやその他の酸化生成物が生成されます。

加水分解: 分子内のエステル結合は、酸性または塩基性条件下で加水分解され、遊離脂肪酸とグリセロホスホコリンが生成されます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や分子状酸素があります。

加水分解: 酸性加水分解は塩酸を用いて行うことができます。一方、塩基性加水分解は水酸化ナトリウムを用いて行うことができます.

主要な生成物:

酸化生成物: ハイドロパーオキサイド、アルデヒド、ケトン。

加水分解生成物: 遊離ステアリン酸、オレイン酸、グリセロホスホコリン.

4. 科学研究への応用

2-オレオイル-1-ステアロイル-sn-グリセロ-3-ホスホコリンは、以下を含む科学研究で広く用いられています。

類似化合物との比較

1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC): Similar in structure but with different positional attachment of fatty acids.

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains a linoleic acid chain instead of an oleic acid chain.

Uniqueness: 2-Oleoyl-1-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of one saturated and one monounsaturated fatty acid chain, which provides distinct properties in terms of membrane fluidity and phase behavior . This makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .

特性

IUPAC Name |

[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVAWFAEPLPPQ-VRDBWYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335911 | |

| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56421-10-4 | |

| Record name | 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1263103.png)